molecular formula C9H13NO B13196993 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one

1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one

Cat. No.: B13196993
M. Wt: 151.21 g/mol
InChI Key: FARPTANHEMGYDX-UHFFFAOYSA-N
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Description

1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is a heterocyclic alkyne ketone featuring a 3-methylpiperidine moiety fused to a propynone group. Its structure combines a rigid bicyclic system with a reactive terminal alkyne, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(3-methylpiperidin-3-yl)prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-3-8(11)9(2)5-4-6-10-7-9/h1,10H,4-7H2,2H3

InChI Key

FARPTANHEMGYDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C(=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 3-methylpiperidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Scientific Research Applications

1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with structurally related prop-2-yn-1-one derivatives, which differ in substituents and applications:

Compound Name Substituent/Backbone Molecular Weight (g/mol) Key Features Synthesis Method Yield Application/Activity
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one 3-Methylpiperidine ~167.22* Basic nitrogen, bicyclic structure, terminal alkyne Likely oxidation of propargyl alcohol N/A Antifungal (analog-based inference)
1-(3-Nitrophenyl)prop-2-yn-1-one (27c) 3-Nitrophenyl 175.13 Electron-withdrawing nitro group, planar aromatic system MnO₂ oxidation of propargyl alcohol 61% Intermediate for nitrosoarene cycloadditions
1-(4-Methoxyphenyl)prop-2-yn-1-one (27d) 4-Methoxyphenyl 160.17 Electron-donating methoxy group, high purity available MnO₂ oxidation 77% Fluorescent probe precursors
1,1’-(1,4-Phenylene)bis(prop-2-yn-1-one) (27e) Bis-alkynone linked via phenylene 182.17 Symmetric bis-electrophile, conjugated system MnO₂ oxidation 38% Polymer/macrocycle synthesis
1-(Pyren-1-yl)prop-2-yn-1-one (1) Pyrenyl 284.34 Polycyclic aromatic hydrocarbon (PAH), extended π-system Carbonylative Sonogashira coupling N/A Fluorophore synthesis
1-(2-Azidophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one (14) Azide and methoxyphenyl 291.29 Click chemistry handle, dual functionalization Sonogashira coupling N/A Bioconjugation

*Calculated based on formula C₉H₁₃NO.

Physicochemical and Reactivity Differences

  • Solubility : The piperidine derivative’s basic nitrogen enhances water solubility under acidic conditions, whereas aryl-substituted analogs (e.g., 27c, 27d) are more lipophilic .
  • Reactivity : Terminal alkynes in all compounds enable click chemistry, but the electron-deficient 3-nitrophenyl group (27c) accelerates cycloadditions, while electron-rich 4-methoxyphenyl (27d) stabilizes charge-transfer complexes .
  • Thermal Stability: Bis-alkynones (27e) exhibit lower thermal stability due to strain in the conjugated system, whereas piperidine derivatives benefit from rigid bicyclic stabilization .

Biological Activity

1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted at the 3-position with a methyl group and a propargylic ketone functional group. Its molecular formula is C11H15NC_{11}H_{15}N with a molecular weight of approximately 175.25 g/mol. The unique structure contributes to its varied biological activities, particularly in pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism of action appears to involve the modulation of apoptotic pathways, with IC50 values indicating effective cytotoxicity at low concentrations (e.g., IC50 < 10 µM) .

Cell Line IC50 (µM) Mechanism
MCF-7< 10Apoptosis induction
HCT-116< 10Apoptosis induction

Neuropharmacological Effects

The compound has also been investigated for its potential antidepressant and anxiolytic effects. It interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Studies indicate that derivatives of this compound may enhance mood and reduce anxiety symptoms in preclinical models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways relevant to cancer cell proliferation.
  • Receptor Modulation : It shows affinity for various neurotransmitter receptors, influencing mood and anxiety-related behaviors.
  • Apoptotic Pathway Activation : By modulating apoptotic proteins, the compound promotes programmed cell death in cancer cells.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

  • Anticancer Study : A study evaluated the efficacy of this compound against several cancer cell lines. Results demonstrated significant cytotoxicity and apoptosis induction, suggesting its potential as an anticancer agent .
  • Neuropharmacological Study : Another investigation focused on its antidepressant properties, revealing that the compound modulates neurotransmitter levels effectively, leading to improved mood in animal models .

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